(1S)-Perindopril-d4 Benzyl Ester

LC-MS/MS Quantification Internal Standard Matrix Effect Compensation

(1S)-Perindopril-d4 Benzyl Ester is a stable isotope-labeled (deuterated) benzyl ester derivative of the angiotensin-converting enzyme (ACE) inhibitor prodrug Perindopril. This compound, with the molecular formula C26H34D4N2O5 and a molecular weight of 462.61 g/mol , is characterized by the site-specific incorporation of four deuterium atoms and a benzyl ester protecting group.

Molecular Formula C₂₆H₃₄D₄N₂O₅
Molecular Weight 462.61
Cat. No. B1150820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-Perindopril-d4 Benzyl Ester
Synonyms(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester-d4; 
Molecular FormulaC₂₆H₃₄D₄N₂O₅
Molecular Weight462.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-Perindopril-d4 Benzyl Ester: Deuterated Prodrug Intermediate for Precision Quantification and Chiral Purity Analysis


(1S)-Perindopril-d4 Benzyl Ester is a stable isotope-labeled (deuterated) benzyl ester derivative of the angiotensin-converting enzyme (ACE) inhibitor prodrug Perindopril . This compound, with the molecular formula C26H34D4N2O5 and a molecular weight of 462.61 g/mol , is characterized by the site-specific incorporation of four deuterium atoms and a benzyl ester protecting group. It is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Perindopril and its metabolites in biological matrices, and as a reference standard for chiral purity assessments [1].

Why Generic Perindopril or Undeuterated Analogs Cannot Replace (1S)-Perindopril-d4 Benzyl Ester in Regulated Bioanalysis


Substituting (1S)-Perindopril-d4 Benzyl Ester with non-deuterated Perindopril Benzyl Ester or a different deuterated analog (e.g., Perindopril-d4) in quantitative bioanalytical workflows introduces significant analytical error and fails to meet regulatory validation criteria. The absence of a defined +4 Da mass shift prevents effective compensation for matrix effects and ionization variability in LC-MS/MS, directly compromising accuracy and precision [1]. Furthermore, using an incorrect epimer (e.g., (1R)-Perindopril-d4 Benzyl Ester) invalidates chiral purity assessments, as it cannot serve as a reference standard for the (S)-epimer [2]. The specific combination of deuterium labeling and stereochemistry is non-substitutable for meeting ICH M10 and other regulatory guidelines for bioanalytical method validation [1].

Quantifiable Differentiation: Head-to-Head Performance Data for (1S)-Perindopril-d4 Benzyl Ester vs. Analogs


Defined +4 Da Mass Shift vs. Non-Deuterated Perindopril Benzyl Ester

The incorporation of four deuterium atoms in (1S)-Perindopril-d4 Benzyl Ester (molecular weight: 462.61 g/mol) provides a quantifiable +4 Da mass difference compared to its non-deuterated analog, Perindopril Benzyl Ester (molecular weight: 458.6 g/mol) [1]. This mass shift is critical for use as an internal standard in mass spectrometry, allowing the detector to distinguish between the analyte and the standard without spectral overlap, which is not possible with the non-deuterated form [2].

LC-MS/MS Quantification Internal Standard Matrix Effect Compensation

High Isotopic Enrichment and Purity for Reliable Internal Standard Performance

Reliable use as an internal standard requires high isotopic enrichment to minimize interference from the unlabeled species. (1S)-Perindopril-d4 Benzyl Ester is specified with an isotopic enrichment of 98% D, a level that ensures the unlabeled parent contribution remains below the threshold required for method validation in LC-MS/MS assays . This high enrichment is comparable to the 99% isotopic purity reported for the related (1R)-Perindopril-d4 epimer [1].

Isotopic Purity Analytical Validation Internal Standard

Chiral Purity Differentiation: (S)-Epimer vs. (R)-Epimer

(1S)-Perindopril-d4 Benzyl Ester is specifically identified as the (S)-epimer derivative [1][2]. This stereochemical identity is critical, as the compound's primary application as a reference standard is to quantify the undesired (R)-enantiomer in Perindopril active pharmaceutical ingredients (APIs). Using the (1R)-Perindopril-d4 Benzyl Ester epimer would provide no basis for assessing the presence of the (S)-epimer impurity, rendering the analysis invalid .

Chiral Purity Enantiomeric Excess Reference Standard

Validated Performance in Bioequivalence Studies vs. Non-Isotopic Alternatives

Deuterated internal standards like (1S)-Perindopril-d4 Benzyl Ester are essential for meeting the stringent validation criteria of bioequivalence studies. A 2025 study using Perindopril-d4 as an internal standard achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL for Perindopril in human plasma, with accuracy ranging from 97.64% to 110.28% and precision between 2.54% and 7.60% [1]. These metrics demonstrate the superior performance of deuterated internal standards compared to non-isotopic alternatives, which cannot adequately correct for matrix effects, often resulting in higher variability and failing to meet the ICH M10 guideline requirements [1][2].

Bioequivalence Pharmacokinetics Method Validation

Optimal Application Scenarios for (1S)-Perindopril-d4 Benzyl Ester in Pharmaceutical Development and QC


Internal Standard for LC-MS/MS Quantification of Perindopril in Bioequivalence Studies

Used as an internal standard in validated LC-MS/MS methods for quantifying Perindopril and its active metabolite, Perindoprilat, in human plasma. This application directly leverages the +4 Da mass shift to correct for matrix effects and ensure method accuracy and precision, meeting ICH M10 guidelines for bioanalytical method validation [1]. The high isotopic purity (98% D) ensures minimal interference, enabling the low LLOQ (0.2 ng/mL) required for pharmacokinetic profiling in regulatory bioequivalence studies [1].

Chiral Purity Reference Standard for Perindopril API Quality Control

Employed as a reference standard in HPLC or UPLC methods to quantify the undesired (R)-epimer impurity in Perindopril active pharmaceutical ingredient (API). The defined (S)-stereochemistry of this compound is essential for establishing system suitability and determining enantiomeric excess in drug substance batches, a critical control point for ICH Q6A and pharmacopeial compliance [2][3].

Synthetic Intermediate for Custom Deuterated Probes and Metabolites

The benzyl ester protecting group allows this compound to serve as a versatile intermediate for the synthesis of more complex deuterated analogs of Perindopril, such as Perindoprilat-d4 or other labeled metabolites. This is particularly valuable for research groups developing novel internal standards or stable isotope-labeled probes for advanced ADME studies .

Calibration Standard for Absolute Quantification in Metabolic Profiling

Can be used as a calibration standard to generate quantitative calibration curves in LC-MS/MS methods for the absolute quantification of Perindopril and its metabolites in complex biological matrices. Its defined concentration and isotopic purity enable accurate back-calculation of endogenous drug concentrations in preclinical and clinical samples, a key requirement for drug-drug interaction studies and therapeutic drug monitoring [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-Perindopril-d4 Benzyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.